![molecular formula C24H32O5 B14434233 4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 76301-23-0](/img/structure/B14434233.png)
4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the furan ring, followed by the introduction of the benzopyran moiety. Methoxy groups are then added through methylation reactions, and the undecyl chain is introduced via alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts, high-pressure reactors, and advanced purification methods ensures the efficient and high-yield production of 4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one.
Chemical Reactions Analysis
Types of Reactions
4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the furan or benzopyran rings.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can modify the methoxy groups or the undecyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. Oxidation may yield quinones, reduction may produce reduced furobenzopyrans, and substitution can result in various substituted derivatives.
Scientific Research Applications
4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of methoxy groups and the undecyl chain can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4,9-Dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one : Known as Khellin, this compound has a similar structure but with a methyl group instead of an undecyl chain.
- 5,8-Dimethoxypsoralen : Another related compound with similar furan and benzopyran rings but different substituents.
Uniqueness
4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one is unique due to its undecyl chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
76301-23-0 |
|---|---|
Molecular Formula |
C24H32O5 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4,9-dimethoxy-7-undecylfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C24H32O5/c1-4-5-6-7-8-9-10-11-12-13-17-16-19(25)20-21(26-2)18-14-15-28-22(18)24(27-3)23(20)29-17/h14-16H,4-13H2,1-3H3 |
InChI Key |
LNCASBWWYJPIAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14434151.png)
![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)
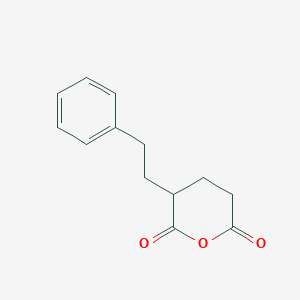
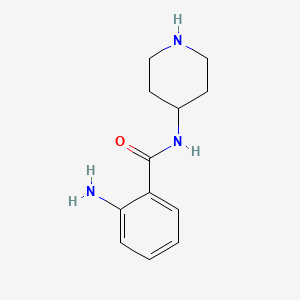



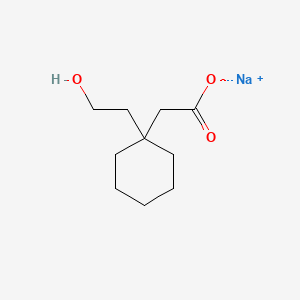
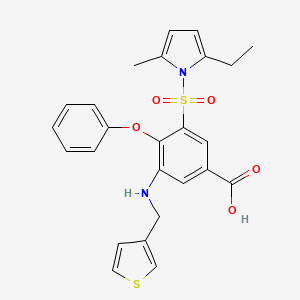
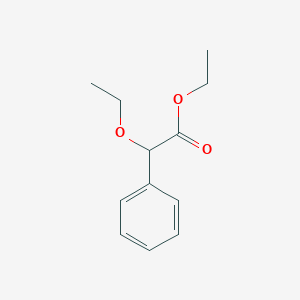
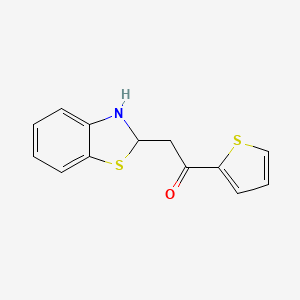
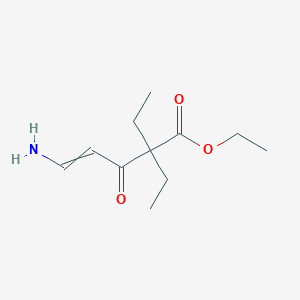
![3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide](/img/structure/B14434249.png)
![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)
